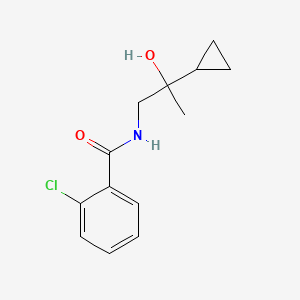

2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-13(17,9-6-7-9)8-15-12(16)10-4-2-3-5-11(10)14/h2-5,9,17H,6-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNFXXOAXPHDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1Cl)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Formation

The benzamide core is constructed via coupling between 2-chlorobenzoic acid derivatives and amines. Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely employed to activate the carboxylic acid for nucleophilic attack by the amine. For example, 4-nitroaniline reacts with 2-chlorobenzoic acid in dichloromethane (DCM) using EDCI and 4-dimethylaminopyridine (DMAP) as a catalyst, achieving yields of ~60% after 16 hours.

Detailed Step-by-Step Synthesis

Starting Materials

Reaction Conditions

-

Activation of Carboxylic Acid :

-

Amine Addition :

-

2-Cyclopropyl-2-hydroxypropylamine (7.2 mmol) is introduced, and the mixture is stirred at 20°C for 16 hours.

-

-

Workup :

Workup and Purification

-

Crystallization : Recrystallization from ethanol/water mixtures enhances purity.

-

Chromatography : Column chromatography (SiO₂, ethyl acetate/hexane) resolves impurities.

Industrial Production Methods

Industrial protocols prioritize cost efficiency and scalability:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous Flow |

| Temperature Control | Ambient (20°C) | Automated (20–25°C) |

| Yield Optimization | 60–70% | 85–90% (via recycling) |

| Purification | Column Chromatography | Crystallization |

Key industrial adaptations include:

-

Continuous Flow Systems : Minimize reaction times and improve heat dissipation.

-

Catalyst Recycling : EDCI and DMAP are recovered via solvent extraction.

Comparative Analysis of Synthetic Routes

Carbodiimide-Mediated Coupling vs. Mixed Anhydride Method

-

EDCI/DMAP : Higher yields (60–70%) but requires stoichiometric reagents.

-

Mixed Anhydride (IBCF) : Lower cost but prone to side reactions (e.g., ester formation).

Challenges and Optimization Strategies

Steric Hindrance

The cyclopropyl group’s steric bulk impedes amide bond formation. Solutions include:

Hydroxyl Group Protection

The hydroxyl group in the propyl side chain may require protection (e.g., silylation) during synthesis to prevent undesired side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF).

Recent Advances in Synthesis

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of substituted benzamides.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.

Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or inflammation.

Comparison with Similar Compounds

Key Findings from Structural and Functional Comparisons:

Substituent Effects on Applications :

- Cyclopropyl Groups : Compounds like the target and the pyridine-linked benzamide in utilize cyclopropyl moieties, which may enhance metabolic stability by resisting enzymatic degradation.

- Hydroxy/Methoxy Groups : The target’s hydroxypropyl group likely improves aqueous solubility compared to lipophilic analogs such as Imazosulfuron (), which has methoxy and methyl groups suited for herbicide activity .

Chlorine as a Common Pharmacophore :

- Chlorine is present in all listed compounds, suggesting its role in enhancing binding affinity through hydrophobic interactions or halogen bonding. For example, Imazosulfuron’s efficacy as a herbicide and the pharmaceutical candidate in both leverage chlorine’s electronic effects.

Molecular Weight and Bioavailability: Lower molecular weight compounds (e.g., 2-[(2-oxopropyl)amino]benzamide at 192.21 g/mol ) may exhibit better membrane permeability, whereas bulkier derivatives (e.g., ’s C₂₁H₁₃ClF₈N₆O ) could face challenges in bioavailability.

Contradictions and Limitations: While Imazosulfuron is explicitly used as a herbicide , the target compound’s application remains speculative.

Q & A

Q. What are the recommended synthetic pathways for 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a benzoyl chloride derivative with a cyclopropyl-containing amine under controlled conditions. Key steps include:

- Amide bond formation : Reacting 2-chlorobenzoyl chloride with 2-cyclopropyl-2-hydroxypropylamine in a polar aprotic solvent (e.g., dichloromethane) with a base like pyridine to neutralize HCl byproducts .

- Solvent and temperature optimization : Using low temperatures (0–5°C) to minimize side reactions and improve regioselectivity. Post-reaction purification via column chromatography or recrystallization enhances purity .

- Yield improvement : Catalytic agents (e.g., DMAP) or microwave-assisted synthesis may accelerate reaction kinetics .

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify the cyclopropyl group’s presence (e.g., characteristic splitting patterns for cyclopropyl protons) and the amide bond’s formation .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- HPLC/GC-MS : Quantifies purity by detecting trace impurities (e.g., unreacted starting materials) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the cyclopropyl and hydroxyl groups .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s conformational flexibility and binding to biological targets?

The cyclopropyl ring imposes steric constraints, reducing rotational freedom and stabilizing specific conformations. This rigidity enhances binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Crystallographic studies show that the cyclopropyl group’s angle strain increases electrophilicity, potentially modulating interactions with nucleophilic residues in target proteins . Computational docking (e.g., AutoDock Vina) can predict binding modes, validated via mutagenesis studies on key residues .

Q. What strategies are effective in analyzing and resolving contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?

- Assay-specific optimization : Address discrepancies by standardizing assay conditions (e.g., pH, ionic strength) and using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

- Metabolite profiling : LC-MS/MS identifies active metabolites or degradation products that may contribute to off-target effects .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro vs. fluoro analogs) to isolate contributions to bioactivity .

Q. How can computational methods predict the compound’s interactions with enzymes, and how are these predictions validated experimentally?

- Molecular dynamics (MD) simulations : Analyze binding stability over timeframes (>100 ns) to identify critical hydrogen bonds or π-π interactions .

- Free energy calculations : Use MM/GBSA or MM/PBSA to estimate binding energies, correlated with IC values from enzymatic assays .

- Experimental validation : Site-directed mutagenesis of predicted binding residues (e.g., Tyr → Ala substitutions) confirms computational predictions .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity, and how can they be mitigated?

- Racemization risks : The hydroxyl group in the propyl chain may racemize under high-temperature conditions. Mitigation includes using chiral catalysts (e.g., BINOL-derived phosphoric acids) or low-temperature reactions .

- Byproduct formation : Scale-up increases side reactions (e.g., over-alkylation). Process analytical technology (PAT) monitors reaction progression in real-time via FTIR or Raman spectroscopy .

- Purification bottlenecks : Switch from column chromatography to continuous crystallization or simulated moving bed (SMB) chromatography for large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.